3.9-Fold Higher Agonist Potency at GluN1/GluN2C NMDA Receptors Compared to Memantine
In a cross-study comparison using the same experimental platform (Xenopus laevis oocytes expressing recombinant rat NMDA receptors, two-electrode voltage clamp), 3-ethyl-5-propyladamantan-1-amine exhibited an EC50 of 140 nM at GluN1/GluN2C, whereas memantine (1-amino-3,5-dimethyladamantane) required 540 nM to achieve the same effect [1][2]. This represents a 3.9-fold potency advantage for the target compound. The assay conditions—measurement after 4 days in the presence of L-glutamate—were comparable between the two datasets, both curated by ChEMBL and the University of Copenhagen [1][2].
| Evidence Dimension | Agonist EC50 at rat recombinant GluN1/GluN2C NMDA receptor |
|---|---|
| Target Compound Data | EC50 = 140 nM |
| Comparator Or Baseline | Memantine (1-amino-3,5-dimethyladamantane): EC50 = 540 nM |
| Quantified Difference | 3.9-fold higher potency (lower EC50) |
| Conditions | Rat GluN1/GluN2C expressed in Xenopus laevis oocytes; two-electrode voltage clamp; measured after 4 days in presence of L-glutamate |
Why This Matters
A procurement decision based on generic aminoadamantane availability would select memantine, but this compound misses the 3.9-fold gain in GluN2C potency, potentially altering the functional outcome in experiments targeting GluN2C-mediated neurotransmission.
- [1] BindingDB Entry BDBM50583022. Agonist activity at rat GluN1/GluN2C NMDA receptor. EC50: 140 nM. View Source
- [2] BindingDB Entry BDBM50432710. Agonist activity at rat recombinant wild type GluN1/GluN2C receptor. EC50: 540 nM. View Source
